molecular formula C17H19ClN2O4S B4177072 N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide

Cat. No. B4177072
M. Wt: 382.9 g/mol
InChI Key: XPPZZLRKHPDKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, also known as CMMSA, is a chemical compound that has been studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Mechanism of Action

The mechanism of action of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways that are involved in the growth and proliferation of cancer cells. N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and histone deacetylase, which are involved in cell growth and survival.
Biochemical and Physiological Effects
N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of cell cycle arrest, and induction of apoptosis (programmed cell death). In addition, N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been shown to have anti-inflammatory and neuroprotective effects, which may be of interest for the treatment of other diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in lab experiments is its potential specificity for certain enzymes or signaling pathways, which may allow for more targeted and effective treatments. However, one limitation of using N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, including the optimization of its synthesis method, the characterization of its mechanism of action, and the evaluation of its potential use in the treatment of other diseases. In addition, further studies are needed to determine the toxicity and safety of N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide, as well as its potential for use in clinical trials.
In conclusion, N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of cancer research. Despite its potential advantages, further research is needed to fully understand its mechanism of action and potential for clinical use.

Scientific Research Applications

N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has been studied for its potential use in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro, and has also been tested in animal models of cancer. In addition to its potential anti-cancer activity, N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide has also been studied for its potential use in the treatment of other diseases, including inflammation and neurodegenerative disorders.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-11-15(18)5-4-6-16(11)19-17(21)12(2)20-25(22,23)14-9-7-13(24-3)8-10-14/h4-10,12,20H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPZZLRKHPDKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(C)NS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.